molecular formula C7H10FN3O2 B11732491 Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11732491
M. Wt: 187.17 g/mol
InChI Key: AQUHTTQGZFHJBB-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (CAS: 2171315-39-0) is a fluorinated pyrazole derivative with the molecular formula C₇H₁₀FN₃O₂ and a molecular weight of 187.174 g/mol . The compound features a pyrazole core substituted with a 2-fluoroethyl group at the 1-position, an amino group at the 3-position, and a methyl ester at the 4-position. Its monoisotopic mass is 187.075705, and it is identified in databases under synonyms such as 3-Amino-1-(2-fluoroéthyl)-1H-pyrazole-4-carboxylate de méthyle (French) and Methyl-3-amino-1-(2-fluorethyl)-1H-pyrazol-4-carboxylat (German) .

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

methyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H10FN3O2/c1-13-7(12)5-4-11(3-2-8)10-6(5)9/h4H,2-3H2,1H3,(H2,9,10)

InChI Key

AQUHTTQGZFHJBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

Preparation Methods

Method 1: Hydrazine-Mediated Cyclization

This approach involves the reaction of difluoroacetoacetate derivatives with methylhydrazine to form the pyrazole core, followed by functionalization.

Steps :

  • Preparation of difluoroacetoacetate intermediates : Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (EMEDFAA) is synthesized via condensation of ethyl 4,4-difluoro-3-oxobutanoate with ethyl orthoformate in acetyl anhydride.

  • Cyclization with methylhydrazine : EMEDFAA reacts with methylhydrazine in a two-phase system (e.g., toluene/water) under weak basic conditions (Na₂CO₃ or K₂CO₃) at 0–5°C. The reaction forms a mixture of regioisomers, which are separated via distillation or chromatography.

  • Functionalization : The resulting pyrazole ester undergoes hydrolysis or alkylation to introduce the 2-fluoroethyl group.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
CyclizationMethylhydrazine, Na₂CO₃, toluene/water, 0–5°C75–80%
HydrolysisNaOH (aqueous), 0°C to RTN/A

Advantages : High selectivity for the desired regioisomer, scalable for industrial production.

Method 2: Fluoroacetyl Halide Route

This method employs 2,2-difluoroacetyl halides and α,β-unsaturated esters to construct the pyrazole scaffold.

Steps :

  • Substitution reaction : 2,2-Difluoroacetyl chloride reacts with an α,β-unsaturated ester (e.g., methyl acetoacetate) in the presence of a base (e.g., NaH) to form a difluoroacetyl intermediate.

  • Hydrolysis and cyclization : The intermediate undergoes alkaline hydrolysis to generate a carboxylic acid, followed by condensation with methylhydrazine and acid-mediated cyclization to form the pyrazole ring.

  • Amino group introduction : The 3-amino group is introduced via reductive amination or nucleophilic substitution.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
Substitution2,2-Difluoroacetyl chloride, NaH, THF, −20°CN/A
CyclizationMethylhydrazine, HCl, reflux70–80%

Advantages : Simplified purification due to minimal isomer formation.

Method 3: Electrophilic Fluorination

This approach involves post-synthetic fluorination of preformed pyrazole derivatives.

Steps :

  • Pyrazole synthesis : A 3-amino-pyrazole ester is prepared via hydrazine-mediated cyclization.

  • Fluorination : The pyrazole is treated with Selectfluor™ or F₂ gas to introduce fluorine at the 4-position or adjacent to the amino group.

Key Reagents/Conditions :

StepReagents/ConditionsYieldSource
FluorinationSelectfluor™, MeCN, 90°C (microwave)45–54%

Advantages : Enables late-stage functionalization for structural diversity.

Critical Reaction Parameters

Optimal yields and selectivity depend on precise control of temperature, solvent, and catalysts:

Solvent Selection

  • Cyclization : Toluene or xylene (organic phase) paired with water (aqueous phase) enhance reagent solubility and phase separation.

  • Fluorination : Polar aprotic solvents (e.g., MeCN) stabilize electrophilic fluorinating agents.

Temperature Control

  • Low-temperature reactions (0–5°C) prevent side reactions during cyclization.

  • Microwave-assisted heating (90°C) accelerates fluorination without decomposition.

Challenges and Solutions

ChallengeSolutionSource
Regioisomer formationUse of weak bases (Na₂CO₃) to favor 1-methyl-3-difluoromethyl isomer
Low yields in fluorinationEmployment of two equivalents of Selectfluor™ for difluorination
Purification complexityFractional distillation or recrystallization to isolate pure product

Experimental Data Summary

Table 1: Comparative Analysis of Synthetic Methods

MethodKey IntermediateYield (%)RegioselectivitySource
1EMEDFAA75–80High (3-difluoromethyl)
2Difluoroacetyl chloride70–80High (3-amino)
33-Amino-pyrazole ester45–54Moderate (4-fluoro)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its diverse biological activities.

  • Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in non-small cell lung cancer and colon cancer models. For instance, a study reported an IC50 value in the low micromolar range, indicating potent antiproliferative activity .
  • Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory activity by modulating immune responses. In vivo studies revealed that it significantly reduced the release of pro-inflammatory cytokines in mouse models, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess activity against specific bacterial strains, including Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant S. aureus, indicating its potential as an antibiotic agent .

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced biological activities or novel properties.

Material Science

This compound is also explored in the development of new materials with specific properties. Its chemical structure can be utilized to create polymers or coatings with tailored functionalities, enhancing their performance in industrial applications.

Anticancer Studies

A notable study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results indicated potent antiproliferative activity, with flow cytometry assays revealing increased apoptosis in treated cancer cells .

Anti-inflammatory Research

In vivo studies demonstrated that treatment with this compound significantly reduced lipopolysaccharide-induced TNF-alpha release in mice models, highlighting its potential utility in managing inflammatory conditions .

Antimicrobial Activity Assessment

The antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound exhibited sub-micromolar activity against Methicillin-resistant S. aureus, suggesting its promise as an antibiotic agent .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoroethyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can be contextualized by comparing it with three closely related analogs:

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

  • Structural Difference : The 2-fluoroethyl group in the target compound is replaced with a 2,2-difluoroethyl group.
  • Molecular Formula : C₇H₉F₂N₃O₂.
  • Molecular Weight : 205.16 g/mol (vs. 187.174 g/mol for the target compound) .
  • The difluoroethyl group may introduce greater steric hindrance, affecting binding interactions in biological systems.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Structural Differences :
    • Substitution at the 1-position: methyl group instead of 2-fluoroethyl.
    • Functional group at the 4-position: carboxylic acid instead of methyl ester.
  • Molecular Formula : C₆H₆F₂N₂O₂.
  • Molecular Weight : 176.12 g/mol (calculated).
  • Functional Implications :
    • The carboxylic acid group increases water solubility but reduces lipophilicity compared to the ester.
    • The difluoromethyl substituent at the 3-position may alter electronic properties, influencing reactivity in downstream derivatization .

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Structural Difference : Lacks fluorine substituents on the ethyl group (replaced with a simple methyl group).
  • Simpler synthesis due to the omission of fluorination steps.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound C₇H₁₀FN₃O₂ 187.174 2-fluoroethyl (1-position) Methyl ester
Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate C₇H₉F₂N₃O₂ 205.16 2,2-difluoroethyl (1-position) Methyl ester
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂ 176.12 Difluoromethyl (3-position) Carboxylic acid

Key Research Findings

Fluorine Effects: The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability better than non-fluorinated analogs. 2,2-Difluoroethyl substitution further enhances stability but may reduce solubility .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound improves cell permeability compared to the carboxylic acid analog, which is more polar .

Synthetic Efficiency :

  • Microwave-assisted synthesis (150°C, 300 W) achieves rapid and efficient alkylation, critical for scaling production .

Biological Activity

Methyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (CAS No. 2171315-39-0) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10FN3O2
  • Molecular Weight : 187.17 g/mol
  • Chemical Structure : The compound features a pyrazole ring with an amino group and a carboxylate ester, enhanced by a fluorinated ethyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with 2-fluoroethylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroethyl group enhances its binding affinity, potentially leading to the inhibition of enzymatic activity or modulation of receptor functions. Research indicates that it may influence pathways related to oxidative stress and apoptosis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro assays have demonstrated significant inhibitory effects against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in cell culture models. Additionally, preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cell lines .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeResult
AntimicrobialDisk diffusion assayInhibition zone: 15 mm against E. coli
Anti-inflammatoryELISA for cytokinesReduced IL-6 levels by 40%
AnticancerMTT assayIC50 = 25 µM in HeLa cells

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory diseases, researchers found that treatment with the compound led to a decrease in pro-inflammatory cytokines in murine models of arthritis. The results suggest that it could be developed as a therapeutic agent for inflammatory conditions .

Q & A

Q. Optimization Strategies :

  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoroethyl group at N1, ester at C4). The amino group’s resonance (~5-6 ppm) and fluorine coupling (²J₃₄ ~ 47 Hz) are diagnostic .
  • X-ray Crystallography : SHELX programs refine crystal structures, confirming bond lengths (e.g., C-F: ~1.35 Å) and dihedral angles .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 232.08) .
  • Mercury Software : Visualizes packing motifs (e.g., hydrogen bonds between NH₂ and ester groups) .

How do the electronic effects of the 2-fluoroethyl substituent influence the reactivity of the pyrazole ring in this compound?

Basic
The 2-fluoroethyl group is electron-withdrawing via inductive effects, polarizing the pyrazole ring:

  • Electrophilic Substitution : Directs reactions to the electron-rich 5-position (para to the amino group) .
  • Nucleophilic Attack : The ester carbonyl becomes more electrophilic, facilitating hydrolysis to carboxylic acids under basic conditions .
  • Redox Stability : Fluorine’s electronegativity stabilizes the ring against oxidation, but the amino group remains susceptible to diazotization .

What computational methods are recommended to model the interaction of this compound with biological targets, and how can these predictions be validated experimentally?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic regions (e.g., amino group as H-bond donor) .
  • Molecular Docking (AutoDock Vina) : Screens against targets like kinases or GPCRs, using PyMOL for visualization .
  • Validation :
    • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to purified proteins.
    • X-ray Co-crystallography : Resolves ligand-protein interactions (e.g., fluorine-mediated hydrophobic contacts) .

How should researchers address contradictions between experimental spectral data and computational predictions for this compound derivatives?

Q. Advanced

Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., gauge-including atomic orbital method in Gaussian) .

Crystal Structure Refinement : Use SHELXL to resolve discrepancies in bond angles or tautomerism .

Isotopic Labeling : ¹⁵N/¹⁹F labels clarify ambiguous coupling patterns in complex spectra .

Dynamic NMR : Assess rotational barriers of the fluoroethyl group to explain splitting anomalies .

What are the potential mechanisms of action for this compound in modulating enzymatic activity, based on structural analogs?

Q. Advanced

  • Kinase Inhibition : Analogous 3-aminopyrazole-4-carboxylates bind ATP pockets via H-bonds (NH₂ to hinge region) and hydrophobic interactions (fluoroethyl with allosteric sites) .
  • Antimicrobial Activity : Fluorine enhances membrane penetration; the ester group is hydrolyzed intracellularly to active carboxylic acids .
  • Fragment-Based Drug Design : The core scaffold serves as a building block for optimizing selectivity (e.g., adding sulfonamide groups) .

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